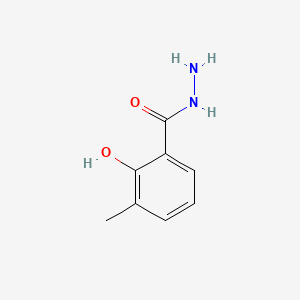

2-Hydroxy-3-methylbenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNTVIWGDXKENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184978 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30991-42-5 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030991425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30991-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30991-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylbenzhydrazide

This guide provides a comprehensive technical overview of the synthesis of 2-Hydroxy-3-methylbenzhydrazide, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with the formation of the key precursor, 2-hydroxy-3-methylbenzoic acid, followed by esterification and subsequent hydrazinolysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and critical analysis of each synthetic step.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of a salicylhydrazide, characterized by a hydroxyl group ortho to a hydrazide functionality on a benzene ring, is a key pharmacophore in a variety of biologically active molecules. The presence of a methyl group at the 3-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide outlines a reliable and reproducible pathway for the synthesis of this important building block.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available precursors. The overall transformation can be visualized as follows:

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

The initial and crucial step in this synthetic pathway is the regioselective carboxylation of o-cresol to yield 2-hydroxy-3-methylbenzoic acid. The Kolbe-Schmitt reaction is a well-established and industrially significant method for the ortho-carboxylation of phenols.[1][2]

Reaction Mechanism: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[1] The regioselectivity (ortho vs. para carboxylation) is influenced by the choice of the counter-ion and reaction temperature. The use of sodium phenoxide at moderate temperatures generally favors the formation of the ortho-isomer, salicylic acid.

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

Materials:

-

o-Cresol

-

Sodium Hydroxide

-

Carbon Dioxide (high pressure)

-

Hydrochloric Acid

-

Suitable solvent (e.g., toluene)

-

High-pressure autoclave

Procedure:

-

Preparation of Sodium o-cresoxide: In a suitable reaction vessel, dissolve o-cresol in an equimolar amount of aqueous sodium hydroxide.

-

Drying: Carefully evaporate the water to obtain dry, powdered sodium o-cresoxide. The anhydrous nature of the phenoxide is critical for the success of the reaction.[4]

-

Carboxylation: Place the dry sodium o-cresoxide in a high-pressure autoclave. Heat the autoclave to approximately 125-150°C and introduce carbon dioxide under a pressure of 100 atm.[1] Maintain these conditions for several hours.

-

Work-up: After cooling the reactor, the resulting sodium 2-hydroxy-3-methylbenzoate is dissolved in water.

-

Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude 2-hydroxy-3-methylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.

Alternative Route: Diazotization

An alternative, though potentially lower-yielding, laboratory-scale synthesis involves the diazotization of 3-amino-2-hydroxybenzoic acid.[5] This method avoids the need for high-pressure equipment. The reaction proceeds by converting the primary amine to a diazonium salt with nitrous acid, which is then displaced by a hydroxyl group upon heating.[6]

Part 2: Esterification to Methyl 2-Hydroxy-3-methylbenzoate

The second step involves the esterification of the carboxylic acid group of 2-hydroxy-3-methylbenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and widely used method for this transformation, employing an excess of the alcohol in the presence of a strong acid catalyst.[7][8][9]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, the ester is formed.

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-Hydroxy-3-methylbenzoate

This protocol is adapted from a general Fischer esterification procedure.[9][10]

Materials:

-

2-Hydroxy-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane or Diethyl Ether

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 2-hydroxy-3-methylbenzoate.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.[11]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2-Hydroxy-3-methylbenzoic acid | 152.15 |

| Methanol | 32.04 |

| Methyl 2-hydroxy-3-methylbenzoate | 166.17 |

Part 3: Hydrazinolysis to this compound

The final step is the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding.

Reaction Mechanism: Hydrazinolysis

Hydrazine, being a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form the stable hydrazide.

Experimental Protocol: Synthesis of this compound

This protocol is based on procedures for the synthesis of similar benzhydrazide derivatives.[12][13]

Materials:

-

Methyl 2-hydroxy-3-methylbenzoate

-

Hydrazine Hydrate (80-100%)

-

Ethanol or Methanol

Procedure:

-

Reaction Setup: Dissolve methyl 2-hydroxy-3-methylbenzoate in ethanol or methanol in a round-bottomed flask equipped with a reflux condenser.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled. The product, this compound, often precipitates out of the solution upon cooling or after the addition of cold water. The solid product is then collected by filtration, washed with a small amount of cold ethanol or water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) |

| Methyl 2-hydroxy-3-methylbenzoate | 166.17 |

| Hydrazine Hydrate | 50.06 |

| This compound | 166.18 |

Characterization of this compound

While specific experimental spectral data for this compound is not widely published, characterization would typically involve the following techniques:

-

¹H NMR Spectroscopy: Expected signals would include aromatic protons in the region of 6.8-7.8 ppm, a singlet for the methyl group around 2.2 ppm, and broad singlets for the -OH and -NH protons which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: Aromatic carbon signals would be observed in the range of 110-160 ppm, with the carbonyl carbon appearing further downfield (around 165-170 ppm), and the methyl carbon signal appearing upfield (around 15-20 ppm).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretches (two bands for -NH₂, ~3200-3350 cm⁻¹), and the C=O stretch of the amide (~1640-1660 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

Safety Considerations

-

Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[14] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][15]

-

Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and should be handled with care.

-

Solvents: Organic solvents such as methanol, dichloromethane, and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local institutional and environmental regulations. Hydrazine-containing waste requires special handling and should not be disposed of down the drain.[14]

Conclusion

The synthesis of this compound presented in this guide provides a robust and reliable pathway for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions at each step—Kolbe-Schmitt carboxylation, Fischer esterification, and hydrazinolysis—researchers can efficiently produce this key building block for further derivatization and biological evaluation. Adherence to the detailed protocols and safety precautions outlined herein is essential for the successful and safe execution of this synthesis.

References

- Fischer Esterification Procedure. (n.d.). University of Missouri–St. Louis.

- BenchChem. (2025). Application Note & Protocol: Synthesis of (S)

-

SD Fine-Chem. (n.d.). hydrazine hydrate 80%. [Link]

- Nexchem Ltd. (2015, October 6). Hydrazine Hydrate 7.

- Suleiman Gwaram, et al. (2011). N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1025.

- BenchChem. (2025).

- J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction.

- Lab5 procedure esterification. (n.d.). University of Missouri–St. Louis.

- BenchChem. (2025). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)

- Wikipedia. (2023, December 19). Kolbe–Schmitt reaction.

- L.S.College, Muzaffarpur. (2019, December 19). Kolbe–Schmitt reaction.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.

- PH CH 126.

- Fun, H. -K., et al. (2012). 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o435.

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scirp.org [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. minio.scielo.br [minio.scielo.br]

- 15. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Hydroxy-3-methylbenzhydrazide

CAS Number: 30991-42-5

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile chemical scaffold.

Abstract

This compound is a valuable aromatic hydrazide that serves as a critical building block in medicinal chemistry and materials science. Its unique structural features, including a hydroxyl group, a methyl group, and a reactive hydrazide moiety, make it an excellent precursor for synthesizing a wide array of derivatives, such as Schiff bases and heterocyclic compounds, with significant biological potential. This guide provides a detailed examination of its physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and a survey of its applications in drug discovery, focusing on the development of novel antimicrobial and anticancer agents.

Physicochemical Profile

Understanding the fundamental properties of this compound is paramount for its effective use in research and development. These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Reference(s) |

| CAS Number | 30991-42-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 190-191°C | [1] |

| pKa | 8.78 ± 0.35 (Predicted) | [1] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a reliable two-step process starting from the commercially available methyl 2-hydroxy-3-methylbenzoate. This pathway involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

2.1 Principle of Synthesis: Hydrazinolysis

The core of the synthesis is the hydrazinolysis of an ester. Hydrazine (NH₂NH₂), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester (methyl 2-hydroxy-3-methylbenzoate). This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of methanol and forming the stable hydrazide product. The reaction is typically performed in an alcoholic solvent, such as ethanol, and may be driven to completion by refluxing.[3][4]

2.2 Detailed Step-by-Step Synthesis Protocol

Causality: This protocol is optimized for high yield and purity. Using an excess of hydrazine hydrate ensures the complete conversion of the starting ester. Ethanol is chosen as the solvent due to the good solubility of both the reactant and the intermediate, and its boiling point is suitable for achieving a sufficient reaction rate without degrading the product.

Materials:

-

Methyl 2-hydroxy-3-methylbenzoate

-

Hydrazine hydrate (80% solution)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 2-hydroxy-3-methylbenzoate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine: While stirring, slowly add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate of this compound should form.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

2.3 Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

-

FT-IR (KBr, cm⁻¹): Expected peaks would include a broad band for the O-H stretch (phenolic), N-H stretching vibrations from the hydrazide group, a strong C=O (amide I) band, and characteristic aromatic C=C stretching bands.[5]

-

¹H-NMR (DMSO-d₆, ppm): The spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, the labile phenolic -OH proton, and the -NH and -NH₂ protons of the hydrazide moiety.[5][6]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (166.18 g/mol ).[6]

Core Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for generating libraries of compounds with diverse biological activities.[7][8] Hydrazides and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[9][10]

3.1 Precursor for Potent Schiff Base Derivatives

The hydrazide group is an excellent nucleophile for condensation reactions with aldehydes and ketones, forming hydrazones (a class of Schiff bases).[11] This reaction is a cornerstone of combinatorial chemistry for drug discovery. The resulting -C=N-NH-C=O- linkage is a key pharmacophore in many biologically active molecules. The 2-hydroxy group often participates in intramolecular hydrogen bonding, which can influence the conformation and biological activity of the final molecule.[12]

-

Antimicrobial Agents: Many Schiff bases derived from aromatic hydrazides exhibit potent antibacterial and antifungal properties.[5][13][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity introduced by the aldehyde or ketone fragment can enhance cell membrane permeability.

-

Anticancer Agents: Certain hydrazone derivatives have shown promising anticancer activity, acting through various mechanisms such as enzyme inhibition (e.g., urease inhibitors) or inducing apoptosis.[15]

3.2 Ligand for Bioactive Metal Complexes

The oxygen and nitrogen atoms within the this compound structure can act as chelation sites for various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand, a phenomenon attributed to changes in properties like solubility, lipophilicity, and interaction with biological targets.

Experimental Workflow: From Synthesis to Antimicrobial Screening

This section outlines a logical and self-validating workflow for synthesizing a novel Schiff base from this compound and evaluating its potential as an antimicrobial agent.

Workflow from synthesis to biological evaluation.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term storage, keep under an inert atmosphere at 2-8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[17]

Conclusion and Future Perspectives

This compound (CAS 30991-42-5) is a compound of significant interest due to its proven utility as a synthetic intermediate. Its structural framework is a launchpad for the development of novel therapeutic agents, particularly in the realm of antimicrobial and anticancer research. The straightforward synthesis of its Schiff base and metal complex derivatives allows for the rapid generation of compound libraries for high-throughput screening. Future research should focus on exploring the structure-activity relationships (SAR) of its derivatives to design more potent and selective drug candidates. Furthermore, investigating its potential in other areas, such as materials science and as a corrosion inhibitor, could open new avenues for its application.

References

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia.J.D.Med., 9(1). 7

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(8), 833-839.

-

Narang, R., Narasimhan, B., & Sharma, S. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Current Medicinal Chemistry, 19(4), 569-612.

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2021). Molecules, 26(21), 6493.

-

This compound CAS#: 30991-42-5. ChemicalBook.

-

Biological activities of hydrazide derivatives in the new millennium. (2025). ResearchGate.

-

Benzoic acid, 2-hydroxy-3-methyl-, hydrazide. CymitQuimica.

-

Newman, M. S., & Seshadri, S. (1973). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International, 5(2), 426-428.

-

SAFETY DATA SHEET. (2024). Sigma-Aldrich.

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich.

-

Suzana, S., Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283.

-

Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. (2011). Google Patents.

-

Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide. PubChem.

-

Safety Data Sheet. (2024). MedchemExpress.com.

-

SAFETY DATA SHEET. (2012). Fisher Scientific.

-

The Role of Methyl 2-hydroxy-3-methylbenzoate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(6), o1025.

-

Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.

-

The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. (2009). ResearchGate.

-

2-Hydroxy-3-methylbenzohydrazide. BIOFOUNT.

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library.

-

ethyl 2-hydroxy-3-methyl-benzoate. Chemsrc.

-

Benzoic acid,2,4-dihydroxy-, 2-acetylhydrazide. Guidechem.

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1039-1042.

-

Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. (2022). Journal of Pharmaceutical Chemistry.

-

Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). Molecules, 21(12), 1699.

-

Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. (2023). ResearchGate.

-

Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2004). Journal of Biological Sciences, 4(3), 321-324.

-

Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry, 10(2), 5221-5226.

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2017). Molbank, 2017(3), M949.

-

2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide. PubChem.

-

Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

-

Methyl 2-hydroxybenzoate. Human Metabolome Database.

-

2-Hydroxy-4-methylbenzohydrazide. BLD Pharm.

-

Methyl benzoate;methyl 2-hydroxybenzoate. PubChem.

-

Methyl 2-hydroxy-3-methylbenzoate. PubChemLite.

-

Methyl 2-hydroxy-6-methylbenzoate. PubChemLite.

Sources

- 1. This compound CAS#: 30991-42-5 [amp.chemicalbook.com]

- 2. Benzoic acid, 2-hydroxy-3-methyl-, hydrazide | CymitQuimica [cymitquimica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. asianpubs.org [asianpubs.org]

- 7. hygeiajournal.com [hygeiajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.vensel.org [pubs.vensel.org]

- 14. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. 30991-42-5|2-Hydroxy-3-methylbenzohydrazide|2-Hydroxy-3-methylbenzohydrazide|-范德生物科技公司 [bio-fount.com]

Spectroscopic analysis of 2-Hydroxy-3-methylbenzhydrazide

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-3-methylbenzhydrazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the spectroscopic analysis of this compound (C₈H₁₀N₂O₂). Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind experimental choices and integrates multi-technique analysis to build a self-validating system for structural confirmation and purity assessment.

This compound is a derivative of salicylic acid, featuring a hydrazide functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by hydrazone compounds.[1] Its molecular weight is 166.18 g/mol .[2] A robust analytical characterization is paramount to ensuring the integrity of any subsequent research or development efforts.

Sources

A Technical Guide to the Thermal Stability of Benzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzohydrazide derivatives are a cornerstone in medicinal chemistry, valued for their extensive pharmacological activities.[1][2] Their efficacy and safety as therapeutic agents are intrinsically linked to their stability under various conditions, with thermal stability being a critical parameter influencing storage, formulation, and in vivo performance. This guide provides an in-depth exploration of the thermal stability of benzohydrazide derivatives, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the structural factors governing thermal decomposition, present robust experimental protocols for thermal analysis, and provide a framework for the kinetic analysis of degradation processes. This document is designed to be a comprehensive resource for researchers and professionals engaged in the development of pharmaceuticals and other advanced materials incorporating the benzohydrazide scaffold.

Introduction: The Benzohydrazide Moiety - A Scaffold of Therapeutic Significance

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This structural motif serves as a versatile template for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of these compounds is often achieved through the condensation reaction of a substituted benzohydrazide with an appropriate aldehyde or ketone.[1][3]

The therapeutic potential of these molecules necessitates a thorough understanding of their physicochemical properties, particularly their stability. Thermal stability is a crucial factor that can impact the shelf-life of a drug substance, its compatibility with excipients during formulation, and its behavior under physiological conditions. A comprehensive thermal analysis can reveal key information about melting points, phase transitions, decomposition temperatures, and the kinetics of degradation.

This guide will provide a detailed examination of the factors influencing the thermal stability of benzohydrazide derivatives and the analytical techniques employed for their characterization.

Fundamentals of Thermal Stability in Benzohydrazide Derivatives

The thermal stability of a benzohydrazide derivative is not an intrinsic constant but is influenced by a combination of intramolecular and intermolecular factors. Understanding these factors is key to designing and selecting molecules with optimal stability profiles for specific applications.

The Role of Molecular Structure: A Structure-Stability Relationship

-

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring can influence the electron density distribution within the molecule, thereby affecting bond strengths and, consequently, thermal stability.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl): These groups can inductively withdraw electron density, potentially strengthening the bonds within the hydrazide moiety and increasing the energy required for their cleavage. This could lead to an increase in the decomposition temperature.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups can increase electron density in the aromatic ring through resonance and inductive effects. This may, in some cases, weaken adjacent bonds and potentially lower the decomposition temperature. However, the overall effect can be complex and may also be influenced by the position of the substituent.

-

-

Steric Effects: The size and position of substituents can introduce steric hindrance, which may either stabilize or destabilize the molecule. Bulky groups in the ortho position, for instance, could twist the hydrazide moiety out of the plane of the benzene ring, disrupting conjugation and potentially lowering thermal stability.

-

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds, such as a hydroxyl group in the ortho position, can significantly enhance thermal stability by creating a more rigid, cyclic-like structure that requires more energy to break apart.

Intermolecular Forces and Crystal Packing

In the solid state, the thermal stability of benzohydrazide derivatives is also heavily influenced by the strength of intermolecular forces within the crystal lattice. These forces include:

-

Hydrogen Bonding: The N-H and C=O groups of the hydrazide moiety are excellent hydrogen bond donors and acceptors, respectively. Strong intermolecular hydrogen bonding networks can significantly increase the melting point and the onset of decomposition by holding the molecules together in a stable crystalline arrangement.

-

van der Waals Forces and π-π Stacking: Aromatic rings can interact through van der Waals forces and π-π stacking, further contributing to the stability of the crystal lattice.

The overall thermal stability is therefore a complex interplay of these intramolecular and intermolecular factors.

Experimental Assessment of Thermal Stability: Core Methodologies

The cornerstone of thermal stability analysis lies in a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature. For benzohydrazide derivatives, the most informative techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, identifying multi-step degradation processes, and quantifying the amount of residual mass.

A robust and reproducible TGA protocol is essential for obtaining high-quality data.

Step-by-Step TGA Protocol:

-

Crucible Selection and Preparation:

-

For most benzohydrazide derivatives, alumina (Al₂O₃) or platinum (Pt) crucibles are recommended. Aluminum crucibles can be used for measurements up to 600°C.[4]

-

Ensure the crucible is scrupulously clean. For reusable crucibles, a common cleaning procedure involves physical removal of residue followed by heating in a furnace to a high temperature to burn off any remaining organic material.[5][6]

-

Perform a blank run with an empty crucible to establish a stable baseline.[6]

-

-

Sample Preparation:

-

The sample should be representative of the bulk material. If the sample consists of large crystals, it is advisable to gently grind it to a fine, uniform powder to ensure consistent heat transfer.[5][7]

-

Accurately weigh 5-10 mg of the sample into the TGA crucible.[7] The sample should be spread thinly and evenly across the bottom of the crucible.[7]

-

-

Instrument Setup and Measurement:

-

Place the sample crucible in the TGA instrument.

-

Select the desired atmosphere:

-

Inert Atmosphere (Nitrogen or Argon): This is used to study the pyrolysis or thermal decomposition of the material in the absence of oxidation.

-

Oxidative Atmosphere (Air or Oxygen): This is used to investigate the thermo-oxidative stability of the material. Decomposition in an oxidative atmosphere often occurs at lower temperatures compared to an inert atmosphere.[1]

-

-

Set the gas flow rate, typically between 20-50 mL/min.

-

Program the temperature profile. A common method is a linear heating ramp from ambient temperature to a final temperature that is well above the expected decomposition temperature. A typical heating rate is 10°C/min. To perform kinetic analysis, experiments should be conducted at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

-

Start the experiment and record the mass loss as a function of temperature.

-

The output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature and is often used to identify the temperatures of maximum decomposition rates.

Data Presentation: TGA and DTG Data for a Hypothetical Benzohydrazide Derivative

| Parameter | Value | Description |

| Tonset | 250 °C | The temperature at which significant mass loss begins. |

| Tpeak | 275 °C | The temperature of the maximum rate of mass loss (from the DTG curve). |

| Mass Loss (%) | 85% | The percentage of the initial mass lost during the decomposition step. |

| Residual Mass (%) | 15% | The percentage of mass remaining at the end of the experiment. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes and chemical reactions.

Step-by-Step DSC Protocol:

-

Crucible Selection and Sample Preparation:

-

Aluminum crucibles are commonly used for DSC analysis of organic compounds.[8]

-

Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan.

-

Crimp the lid onto the pan to encapsulate the sample. For volatile samples, hermetically sealed pans may be necessary.

-

-

Instrument Setup and Measurement:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with an inert gas like nitrogen.

-

Program the temperature profile, which typically involves a heating ramp at a constant rate (e.g., 10°C/min) through the temperature range of interest.

-

Start the measurement and record the heat flow.

-

A DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks pointing downwards, while exothermic events (e.g., decomposition) appear as peaks pointing upwards.

Mandatory Visualization: Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of benzohydrazide derivatives.

Unraveling the Decomposition: Mechanisms and Pathways

The thermal decomposition of benzohydrazide derivatives is a complex process involving the cleavage of the weakest bonds within the molecule. While the exact pathway can vary depending on the specific structure and the presence of reactive species, a general understanding can be derived from the known chemistry of hydrazides and related compounds.

Potential Decomposition Pathways

The hydrazide linkage (-CO-NH-NH₂) contains several bonds that are susceptible to thermal cleavage, including the N-N, C-N, and N-H bonds. The initial step in the decomposition is likely the homolytic cleavage of the weakest bond, which is typically the N-N bond, to form radical intermediates.

A plausible decomposition pathway for a generic benzohydrazide could involve the following steps:

-

Initiation: Homolytic cleavage of the N-N bond to form a benzoyl radical and an amino radical.

-

Propagation: These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, fragmentation, and recombination, leading to the formation of a complex mixture of smaller molecules.

-

Product Formation: The final decomposition products can include nitrogen gas (N₂), ammonia (NH₃), water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and various aromatic fragments.

Advanced Techniques for Mechanistic Studies: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To elucidate the precise decomposition mechanism, Py-GC-MS is a powerful analytical technique.[9][10] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. By analyzing the fragments produced at different pyrolysis temperatures, a detailed picture of the decomposition pathway can be constructed.[9]

Mandatory Visualization: Potential Decomposition of Benzohydrazide

Caption: The workflow for performing isoconversional kinetic analysis of TGA data.

Conclusion: A Holistic Approach to Thermal Stability

The thermal stability of benzohydrazide derivatives is a critical attribute that underpins their development as safe and effective therapeutic agents. A comprehensive understanding of their thermal behavior requires a multi-faceted approach that integrates knowledge of structure-stability relationships with rigorous experimental characterization and data analysis.

This guide has provided a framework for approaching the study of thermal stability in benzohydrazide derivatives, from the fundamental principles governing their decomposition to the practical application of thermoanalytical techniques and kinetic analysis. By employing the methodologies outlined herein, researchers and drug development professionals can gain valuable insights into the thermal properties of their compounds, enabling the rational design of more stable molecules and the development of robust and reliable pharmaceutical products. The continued investigation into the thermal properties of novel benzohydrazide derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the creation of new and improved therapies.

References

- Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (URL not available)

- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. (URL not available)

-

Synthesis of benzohydrazide derivatives. ResearchGate. [Link]

- Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis: Case study. (URL not available)

- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. (URL not available)

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]

-

Processing of TGA data: Analysis of isoconversional and model fitting methods. ResearchGate. [Link]

-

TGA Sample Preparation: A Complete Guide. Torontech. [Link]

-

Sample Preparation – TGA-MS. Polymer Chemistry Characterization Lab. [Link]

-

Working with isoconversional kinetics from TGA data. How to avoid conversion lines crossing?. ResearchGate. [Link]

-

Processing of TGA data: Analysis of isoconversional and model fitting methods. Queen's University Belfast. [Link]

-

Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. MDPI. [Link]

-

Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship. [Link]

-

Tips for Sample Preparation for DSC Measurements. NETZSCH Analyzing & Testing. [Link]

-

TGA sample preparation and weigh-in. YouTube. [Link]

- Thermal Analysis in Practice Tips and Hints. (URL not available)

- Py-GC-MS Study on Catalytic Pyrolysis of Biocrude Obtained via HTL of Fruit Pomace. (URL not available)

-

Synthetic pathways of hydrazone and N-acylhydrazone compounds. ResearchGate. [Link]

-

Acylhydrazones and Their Biological Activity: A Review. PMC. [Link]

-

Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. [Link]

-

Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. [Link]

-

A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Shimadzu. [Link]

-

DSC thermograms of polybenzoxazines recorded under nitrogen at a heating rate of 10 °C/min. ResearchGate. [Link]

-

DSC thermograms of CTBz (a) and cured CTBz (b). ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. torontech.com [torontech.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Isomers of C₈H₁₀N₂O₂: Theophylline, Theobromine, and Paraxanthine

Introduction

The molecular formula C₈H₁₀N₂O₂ represents a fascinating collection of structural isomers, each possessing unique chemical properties and physiological effects. While numerous structural arrangements are theoretically possible, this guide focuses on the three most significant and pharmacologically active isomers: theophylline, theobromine, and paraxanthine. These compounds belong to the methylxanthine class of purine alkaloids, a group renowned for its stimulant and therapeutic properties. They are structurally related, differing only in the placement of two methyl groups on the xanthine backbone. This subtle distinction in molecular architecture gives rise to profound differences in their biological activity, metabolic fate, and clinical applications. Understanding these isomers is critical for researchers in pharmacology, drug development, and food science, as they are encountered as therapeutic agents, key components of widely consumed products like chocolate and tea, and as primary metabolites of caffeine.

The Methylxanthine Core: A Comparative Overview

Theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine) share the same xanthine core structure. The variation in the position of their N-methyl groups dictates their interaction with biological targets, solubility, and metabolic stability.

Caption: Dual mechanism of action for methylxanthines like theophylline.

Pharmacokinetics: Theophylline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. [1]Its clearance is highly variable among individuals and can be significantly affected by factors such as age, liver disease, and smoking status (smoking induces CYP1A2, increasing clearance). [1][2]This variability necessitates careful dose titration.

Clinical Applications and Drug Development

Theophylline is used as a second-line therapy for asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory effects. [1][3]Its unique purine structure also makes it a valuable chemical intermediate for the synthesis of other active pharmaceutical ingredients (APIs), allowing for the development of derivatives with improved efficacy or safety profiles.

Analytical Protocol: Therapeutic Drug Monitoring (TDM)

Causality: Theophylline has a narrow therapeutic window, typically cited as 10-20 mg/L, although a lower range of 5-15 mg/L is often effective and safer. [2][4][5]Concentrations above this range are associated with an increased risk of adverse effects, including nausea, palpitations, and, in severe cases, seizures. [6][3]Therefore, TDM is mandatory to ensure patient safety and efficacy. [6] Step-by-Step TDM Workflow:

-

Sample Collection: A serum or plasma sample is collected. For oral doses, a pre-dose (trough) sample is preferred. For IV infusions, a sample is taken at least 6 hours into the infusion. [2]2. Sample Preparation: The serum is separated via centrifugation. A protein precipitation step may be performed.

-

Chromatographic Separation: The sample is analyzed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

Detection: UV detection is commonly employed, typically at a wavelength of ~275 nm. [7]5. Quantification: The theophylline concentration is determined by comparing the peak area to that of a standard curve prepared with known concentrations.

-

Dose Adjustment: The clinical team uses the measured concentration to adjust the patient's dosage as needed.

Caption: A typical workflow for the Therapeutic Drug Monitoring (TDM) of theophylline.

Theobromine (3,7-dimethylxanthine): The Alkaloid of Cacao

Theobromine is the principal alkaloid found in the cacao bean and is responsible for the characteristic bitter taste of dark chocolate. [8][9]

Chemical Properties and Source

Theobromine is a white, bitter-tasting powder that is poorly soluble in water. [8][10]It is almost exclusively sourced from the husks of cacao beans (Theobroma cacao), from which it is extracted commercially. [10]While it can be synthesized, extraction from natural sources remains the primary method of production. [10]

Pharmacological Profile

Compared to caffeine and theophylline, theobromine is a milder stimulant with less pronounced effects on the central nervous system. [11]Its primary actions are as a diuretic, a vasodilator (blood vessel widener), and a cardiac stimulant. [12]Like its isomers, it functions as a PDE inhibitor and adenosine receptor antagonist, though with a different affinity profile for these targets. [8]

Applications

Theobromine has been used in various pharmaceutical products for its diuretic and vasodilatory properties. [10]In industry, it serves as a valuable chemical intermediate for the synthesis of other compounds, including caffeine. [13][10]Its presence in food products, particularly chocolate, is its most well-known attribute.

Analytical Protocol: Quantification in Food Matrices

Causality: Accurate quantification of theobromine is essential for the quality control of cocoa-based products and for dietary exposure assessments. It is also critical in veterinary contexts, as animals like dogs metabolize theobromine much more slowly than humans, making it toxic to them. [8] Step-by-Step HPLC-UV Method for Cocoa Products:

-

Sample Extraction: A known weight of the chocolate or cocoa product is subjected to hot water extraction to dissolve the alkaloids. [14]2. Clarification (Optional): Carrez reagents may be used to precipitate interfering substances like fats and proteins. [15]3. Filtration: The extract is filtered through a 0.45 µm filter to remove particulate matter.

-

Chromatographic Analysis: The sample is injected into an RP-HPLC system.

-

Mobile Phase: An isocratic mobile phase, such as a mixture of methanol, water, and acetic acid (e.g., 80:19:1 v/v/v), is commonly used. [7] * Column: A C18 reversed-phase column.

-

Detection: UV detection at 275-280 nm. [7][14]5. Quantification: Theobromine concentration is calculated based on a standard curve. The analysis can simultaneously quantify caffeine and theophylline if present. [7][16]

-

Paraxanthine (1,7-dimethylxanthine): The Primary Metabolite

Paraxanthine holds a unique position among the isomers. It is not produced by plants and is rarely found in nature; instead, it is the primary metabolite of caffeine in the human body. [17][18]

The Metabolic Pathway from Caffeine

After ingestion, caffeine is rapidly absorbed and metabolized, predominantly in the liver by the CYP1A2 enzyme. [19][20]Approximately 70-84% of caffeine is converted to paraxanthine via N-3 demethylation. [17][18][19][21]Smaller amounts are converted to theophylline (~8%) and theobromine (~8%). [19][21]This metabolic pathway is the main source of paraxanthine exposure in humans.

Caption: Hepatic metabolism of caffeine into its three primary dimethylxanthine metabolites.

Pharmacological Profile and Emerging Interest

Paraxanthine is a potent CNS stimulant, and emerging research suggests it may possess a more favorable side-effect profile than caffeine, with lower anxiogenic (anxiety-producing) properties. [22]Its pharmacological effects are distinct from its isomers:

-

Adenosine Receptor Antagonism: It binds to adenosine A₁ and A₂ₐ receptors with an affinity similar to or slightly stronger than caffeine. [17]* Na+/K+ ATPase Effector: Unlike caffeine, paraxanthine acts as an enzymatic effector of Na+/K+ ATPase, which may increase potassium ion transport into skeletal muscle. [17]* PDE9 Inhibition: It is a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9), a property not shared by caffeine. [17][23]This may potentiate nitric oxide signaling, potentially contributing to enhanced cognitive function and blood flow. [17][23] Recent studies have highlighted paraxanthine's potential to improve cognitive function, memory, and athletic performance, sometimes more effectively than caffeine. [22][23][24]

Synthesis and Research Applications

Chemical synthesis of paraxanthine can be challenging due to poor demethylation specificity, leading to impure products. [25]Consequently, there is growing interest in developing specific biosynthetic pathways for its production. [25]Currently, its primary application is as a reference standard and research compound to elucidate the specific physiological effects mediated by caffeine's primary metabolite.

Other Isomers of C₈H₁₀N₂O₂

While the methylxanthines are the most prominent members, other structural isomers of C₈H₁₀N₂O₂ exist, such as:

-

m-Anisic hydrazide (3-Methoxybenzhydrazide): CAS Number 5785-06-8. [26]* o-Anisohydrazide (2-Methoxybenzhydrazide): CAS Number 7466-54-8. [27][28] These compounds, while sharing the same molecular formula, have vastly different structures (based on a benzene ring rather than a purine core) and are used in different areas of chemical synthesis and research, underscoring the chemical diversity possible from a single molecular formula.

Conclusion

The molecular formula C₈H₁₀N₂O₂ is a gateway to a trio of pharmacologically critical methylxanthine isomers. The subtle repositioning of two methyl groups on a common xanthine scaffold creates three distinct molecules: theophylline , a cornerstone in respiratory therapy with a narrow therapeutic index; theobromine , the defining alkaloid of cacao with milder stimulant properties; and paraxanthine , the primary and highly active metabolite of caffeine that is gaining significant attention for its unique pharmacological profile and potential nootropic benefits. For researchers and drug development professionals, a deep understanding of the synthesis, pharmacology, and analytical methodologies for these isomers is essential for leveraging their therapeutic potential and ensuring their safe application.

References

-

Caffeine metabolism pathway and metabolites. Caffeine is primarily... - ResearchGate. Available at: [Link]

-

Paraxanthine - Wikipedia. Available at: [Link]

-

Theophylline. Available at: [Link]

-

Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. Available at: [Link]

-

Caffeine and metabolism - Coffee & Health. Available at: [Link]

-

Therapeutic monitoring of theophylline. Rationale and current status - PubMed. Available at: [Link]

-

PharmGKB summary: caffeine pathway - PMC - NIH. Available at: [Link]

-

Guide to Methylxanthines in Respiratory Pharmacology - Simple Nursing. Available at: [Link]

-

The metabolic pathway of caffeine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Caffeine Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

-

Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Treatment of Asthma. Available at: [Link]

-

Theobromine - Wikipedia. Available at: [Link]

-

Methylxanthines Definition - Intro to Pharmacology Key Term - Fiveable. Available at: [Link]

-

Theophylline monitoring - RxKinetics. Available at: [Link]

-

Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio - Food Technology and Biotechnology. Available at: [Link]

-

The cardiovascular effects of methylxanthines - PubMed. Available at: [Link]

-

Paraxanthine: A Key Metabolite of Caffeine Explained - BRC Recovery. Available at: [Link]

-

Theophylline as a Fine Chemical Intermediate: Synthesis and Applications. Available at: [Link]

-

Theophylline - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Theophylline - AERU - University of Hertfordshire. Available at: [Link]

-

Showing Compound Paraxanthine (FDB022714) - FooDB. Available at: [Link]

-

Theobromine (C7H8N4O2) properties. Available at: [Link]

-

Theophylline monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice. Available at: [Link]

-

theobromine - DNAmod. Available at: [Link]

-

Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Available at: [Link]

-

Theophylline - Wikipedia. Available at: [Link]

-

Paraxanthine, a caffeine metabolite, dose dependently increases [Ca2+]i in skeletal muscle. Available at: [Link]

-

Theophylline. Available at: [Link]

-

Theobromine - American Chemical Society. Available at: [Link]

-

Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with U. Available at: [Link]

-

Paraxanthine Supplementation Increases Muscle Mass, Strength and Endurance in Mice. Available at: [Link]

-

Determination of Theobromine, Theophylline, and Caffeine in by-Products of Cupuacu and Cacao Seeds by High-Performance Liquid Chromatography. Available at: [Link]

-

Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf. Available at: [Link]

-

High Pressure Liquid Chromatographic Determination of Theobromine and Caffeine in Cocoa and Chocolate Products | Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]

-

Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run - NIH. Available at: [Link]

-

Determination of theobromine, theophylline, and caffeine in by-products of cupuacu and cacao seeds by high-performance liquid chromatography - PubMed. Available at: [Link]

-

m-Anisic hydrazide - the NIST WebBook. Available at: [Link]

-

2-Methoxybenzhydrazide - the NIST WebBook. Available at: [Link]

-

o-Anisohydrazide | C8H10N2O2 | CID 24051 - PubChem - NIH. Available at: [Link]

Sources

- 1. Theophylline - Wikipedia [en.wikipedia.org]

- 2. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Theophylline monitoring [rxkinetics.com]

- 5. Theophylline monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 6. Therapeutic monitoring of theophylline. Rationale and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of theobromine, theophylline, and caffeine in by-products of cupuacu and cacao seeds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theobromine - Wikipedia [en.wikipedia.org]

- 9. acs.org [acs.org]

- 10. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. brainkart.com [brainkart.com]

- 12. DNAmod: theobromine [dnamod.hoffmanlab.org]

- 13. webqc.org [webqc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. apajournal.org.uk [apajournal.org.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. Paraxanthine - Wikipedia [en.wikipedia.org]

- 18. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]

- 21. ClinPGx [clinpgx.org]

- 22. researchgate.net [researchgate.net]

- 23. Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]

- 24. brcrecovery.com [brcrecovery.com]

- 25. mdpi.com [mdpi.com]

- 26. m-Anisic hydrazide [webbook.nist.gov]

- 27. 2-Methoxybenzhydrazide [webbook.nist.gov]

- 28. o-Anisohydrazide | C8H10N2O2 | CID 24051 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Hydroxy-3-methylbenzhydrazide solubility in different solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-3-methylbenzhydrazide for Pharmaceutical Development

Abstract

This compound is a versatile chemical scaffold possessing significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, a thorough understanding of its solubility characteristics is paramount for successful formulation, reaction optimization, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a qualitative assessment based on its structural analogues, and detailed, field-proven protocols for its quantitative experimental determination. By synthesizing theoretical knowledge with practical, self-validating methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to harness the full potential of this compound.

The Compound: Structure, Properties, and Significance

This compound, also known as 3-methylsalicylhydrazide, is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and benzhydrazide functional groups.[1] Its molecular structure is a key determinant of its physicochemical properties and, consequently, its applications.

Chemical Properties:

The hydrazide moiety is a cornerstone in medicinal chemistry, recognized for its role in constructing a wide array of biologically active molecules, including hydrazide-hydrazones with potential therapeutic applications.[2][3] The solubility of such compounds is a critical parameter that influences every stage of the development pipeline, from synthesis and purification to formulation and in vivo bioavailability.

Caption: Chemical structure of this compound.

Theoretical Underpinnings of Solubility

The solubility of a molecule is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structural features of this compound—a hydrophobic aromatic ring and methyl group, combined with polar, hydrogen-bonding capable hydroxyl and hydrazide groups—create a complex solubility profile.

-

Hydrogen Bonding: The -OH and -CONHNH₂ groups can act as both hydrogen bond donors and acceptors. This is the primary driver of solubility in polar protic solvents like water, ethanol, and methanol.

-

Dipole-Dipole Interactions: The polar carbonyl (C=O) and N-H bonds in the hydrazide moiety contribute to a significant dipole moment, promoting solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile.

-

Hydrophobic Effects: The nonpolar benzene ring and methyl group limit solubility in water but enhance it in less polar organic solvents. The overall solubility in a given solvent depends on the balance between these competing interactions.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble / Very Low | The hydrophobic aromatic ring and methyl group likely dominate over the polar groups, limiting miscibility with water. |

| Ethanol, Methanol | Sparingly Soluble | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while its -OH group can hydrogen bond.[5][6] | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both polar and nonpolar moieties.[2] |

| Acetone, Acetonitrile | Soluble | Good dipole-dipole interactions can overcome the crystal lattice energy of the solid compound.[4] | |

| Nonpolar | Hexane, Toluene | Insoluble | Insufficient polarity to interact with the hydroxyl and hydrazide groups and break the intermolecular hydrogen bonds in the solid state. |

Experimental Protocols for Solubility Determination

To move beyond prediction, rigorous experimental measurement is essential. The choice of method depends on the required accuracy, throughput, and stage of research.

Caption: Workflow for the Shake-Flask solubility method.

Protocol 1: Equilibrium Solubility via Isothermal Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility, representing the true equilibrium state. It is crucial for late-stage development and formulation.

Expertise & Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute. This ensures the measurement reflects the maximum amount of substance a solvent can hold under specific conditions (temperature, pressure), which is vital for accurate physicochemical characterization.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. "Excess" is critical; undissolved solid must be visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The equilibration time is critical and must be sufficient to reach a plateau in concentration, typically 24 to 72 hours.

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). The concentration should not change significantly between the later time points.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use centrifugation (e.g., 15 min at >10,000 g) or filtration (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PTFE) to separate the saturated supernatant from the solid.

-

Causality: This step is crucial to prevent solid particulates from being carried over into the analytical sample, which would artificially inflate the measured concentration.

-

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with an appropriate mobile phase or solvent to fall within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the precise concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report units clearly (e.g., µg/mL, mM).

Protocol 2: Kinetic Solubility for High-Throughput Screening

In early discovery, speed is often prioritized over absolute accuracy. Kinetic solubility assays measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Expertise & Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks into an aqueous buffer. It identifies compounds that may precipitate under assay conditions, preventing false negatives. The result is not thermodynamic solubility but is highly relevant for screening campaigns.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate (e.g., 96-well UV-transparent plate).

-

Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer, creating a range of final concentrations (e.g., 1 µM to 200 µM) with a fixed final DMSO percentage (typically 1-2%).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Detection: Measure the turbidity (light scattering) caused by the precipitate using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 650-750 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background.

Conclusion

This compound is a molecule of significant scientific interest, and understanding its solubility is a prerequisite for its effective application. This guide has established its likely poor solubility in aqueous media and good solubility in polar aprotic solvents like DMSO, based on its chemical structure and data from related compounds.[2][4] More importantly, it provides robust, detailed, and validated experimental protocols for the precise determination of both thermodynamic and kinetic solubility. By applying these methods, researchers can generate the critical data needed for informed decisions in reaction chemistry, formulation science, and drug discovery, thereby accelerating the path from compound synthesis to functional application.

References

-

Miazga, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available at: [Link]

-

Solubility of Things. (n.d.). Hydrazine. Available at: [Link]

-

Salami, H. A., et al. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica. Available at: [Link]

-

Guedes, J. V. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. Available at: [Link]

-

Perera, D., et al. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Marine Drugs. Available at: [Link]

-

Perlovich, G. L., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydroxybenzohydrazide. Available at: [Link]

-

Suzana, S., et al. (2018). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

-

UNT Digital Library. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Available at: [Link]

-

Rassem, H. H. (2015). SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. ResearchGate. Available at: [Link]

Sources

- 1. Benzoic acid, 2-hydroxy-3-methyl-, hydrazide | CymitQuimica [cymitquimica.com]